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molecular formula C11H9NO4 B8603706 Dimethyl 3-cyanobenzene-1,2-dicarboxylate CAS No. 103856-64-0

Dimethyl 3-cyanobenzene-1,2-dicarboxylate

Cat. No. B8603706
M. Wt: 219.19 g/mol
InChI Key: IILWSDRORQNXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091353B2

Procedure details

To a stirred suspension of methyl-3-amino-2-(methoxycarbonyl)benzoate (17.0 g, 81 mmol) in a mixture of concentrated HCl (44 ml) and water (440 ml) at 4° C. was added a solution of NaNO2 (6.73 g, 97 mmol) in water (25 ml) dropwise at 4–5° C. Stirring was continued for 30 min at 4° C. The mixture was then carefully neutralized with sat. sodium carbonate to pH 6. A stirred solution of CuCN (9.46 g, 105 mmol) and KCN (6.38 g, 105 mmol) in water (150 ml) was warmed to 60° C. The cold neutralized diazonium solution was then added in small portions at a time with vigorous stirring. The mixture was stirred at 60° C. for 1 hour and then cooled to room temperature. The mixture was extracted with dichloromethane (4×150 ml) and the combined dichloromethane extracts were washed with water (2×100 ml), brine (100 ml) and dried. The solvent was removed in vacuo and the product was purified by chromatography (dichloromethane) to afford 12.36 g (65%) of the product as a light yellow solid: 1H NMR (CDCl3) δ 8.19 (d, J=7.9 Hz, 1H), 7.89 (d, J=7.4 Hz, 1H), 7.64 (t, J=8.0 Hz, 1H), 4.03 (s, 3H), 3.94 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
440 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.73 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
9.46 g
Type
reactant
Reaction Step Five
Name
Quantity
6.38 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6](N)[C:5]=1[C:11]([O:13][CH3:14])=[O:12].Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[C:27]([Cu])#[N:28].[C-]#N.[K+]>O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:27]#[N:28])[C:5]=1[C:11]([O:13][CH3:14])=[O:12] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)N)C(=O)OC)=O
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
Cl
Name
Quantity
440 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
CuCN
Quantity
9.46 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
6.38 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×150 ml)
WASH
Type
WASH
Details
the combined dichloromethane extracts were washed with water (2×100 ml), brine (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)C#N)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.36 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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